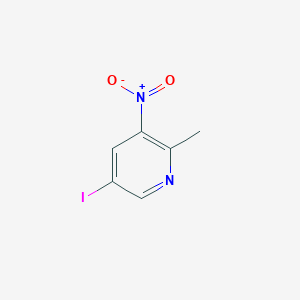

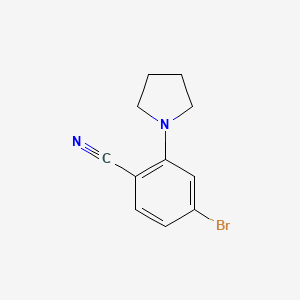

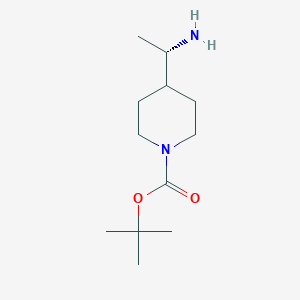

![molecular formula C11H8ClFN2 B1397939 Pyrimidine, 2-[4-(chloromethyl)phenyl]-5-fluoro- CAS No. 1139432-30-6](/img/structure/B1397939.png)

Pyrimidine, 2-[4-(chloromethyl)phenyl]-5-fluoro-

Overview

Description

“Pyrimidine, 2-[4-(chloromethyl)phenyl]-5-fluoro-” is a chemical compound with the molecular formula C11H9ClN2 . It is a derivative of pyrimidine, which is an aromatic heterocyclic compound that contains two nitrogen atoms at positions 1 and 3 of the six-membered ring .

Molecular Structure Analysis

The molecular structure of “Pyrimidine, 2-[4-(chloromethyl)phenyl]-5-fluoro-” is represented by the SMILES notation: C1=CN=C(N=C1)C2=CC=C(C=C2)CCl . This indicates that the compound contains a pyrimidine ring attached to a phenyl group via a chloromethyl bridge .Physical And Chemical Properties Analysis

The molecular weight of “Pyrimidine, 2-[4-(chloromethyl)phenyl]-5-fluoro-” is 204.657 g/mol . Other physical and chemical properties specific to this compound are not detailed in the retrieved papers.Scientific Research Applications

1. Medicinal Applications

Anti-Inflammatory and Analgesic Agents : Derivatives of pyrimidine, particularly those with chlorophenyl substitution, have demonstrated potent anti-inflammatory and analgesic activities. The nature of the substituent plays a major role in these activities, as shown in a study involving novel derivatives synthesis and biological screening (Muralidharan, Raja, & Deepti, 2019).

Inhibitors of Transcription Factors : Studies have shown that certain pyrimidine derivatives can inhibit transcription mediated by NF-kappaB and AP-1 transcription factors, with potential implications for oral bioavailability and pharmacological applications (Palanki et al., 2000).

2. Chemical and Structural Analysis

- Molecular Docking and Structural Studies : Pyrimidine derivatives have been investigated for their molecular structures and interactions. For example, quantum chemical calculations, Hirshfeld surface analysis, and molecular docking studies have been used to explore the structural and electronic properties of these compounds (Gandhi et al., 2016).

3. Biological Activity

Antifungal Activity : Some pyrimidine derivatives exhibit significant antifungal activity, with potential applications in agricultural and medicinal fields. For instance, specific compounds have shown efficacy against fungi like Botryosphaeria dothidea and Phomopsis sp. (Wu et al., 2021).

Antitumor Activity : Certain pyrimidine derivatives are important intermediates in antitumor drugs, especially in the context of small molecular inhibitors for cancer treatment. The synthesis and optimization of these compounds are critical for developing effective therapeutics (Gan et al., 2021).

4. Photophysical Properties

- Fluorescent Properties : Pyrimidine compounds have been studied for their fluorescent properties, making them useful in pigments and dyes. Investigations into their photophysical properties, including absorption, emission wavelengths, and quantum yields, are relevant for understanding their behavior in various applications (Mellado et al., 2021).

Safety and Hazards

“Pyrimidine, 2-[4-(chloromethyl)phenyl]-5-fluoro-” is known to cause severe skin burns and eye damage . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

Future Directions

While the future directions specific to “Pyrimidine, 2-[4-(chloromethyl)phenyl]-5-fluoro-” are not explicitly mentioned in the retrieved papers, research in the field of pyrimidines is ongoing. Pyrimidines and their derivatives continue to be of interest due to their wide range of pharmacological effects . Future research may focus on the development of new pyrimidines as anti-inflammatory agents .

Mechanism of Action

Target of Action

It’s known that chloromethyl groups often target nucleophilic sites in biological molecules .

Mode of Action

The mode of action of 2-(4-(Chloromethyl)phenyl)-5-fluoropyrimidine involves interactions with its targets through nucleophilic substitution reactions . The chloromethyl group is susceptible to attack by nucleophiles, leading to the formation of a new bond . This reaction can occur via an SN1 or SN2 pathway, depending on the nature of the substrate .

Biochemical Pathways

Compounds with similar structures have been shown to participate in nucleophilic substitution reactions, which can impact various biochemical pathways .

Pharmacokinetics

The presence of a chloromethyl group may influence the compound’s bioavailability, as it can undergo reactions that modify the compound’s structure .

Result of Action

The compound’s reactivity suggests it could potentially modify biological molecules, leading to changes in their function .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-(4-(Chloromethyl)phenyl)-5-fluoropyrimidine. Factors such as pH, temperature, and the presence of other reactive species can impact the rate and outcome of the reactions it undergoes .

Properties

IUPAC Name |

2-[4-(chloromethyl)phenyl]-5-fluoropyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClFN2/c12-5-8-1-3-9(4-2-8)11-14-6-10(13)7-15-11/h1-4,6-7H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKTUHYGHPKNGLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCl)C2=NC=C(C=N2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201254777 | |

| Record name | 2-[4-(Chloromethyl)phenyl]-5-fluoropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201254777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1139432-30-6 | |

| Record name | 2-[4-(Chloromethyl)phenyl]-5-fluoropyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1139432-30-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[4-(Chloromethyl)phenyl]-5-fluoropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201254777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

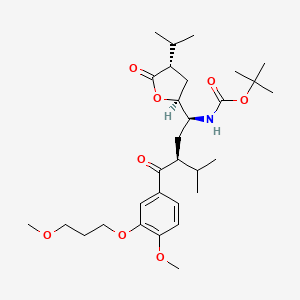

![2,7-Difluro-3,6-bis[(2-methoxyethoxy)-methoxy]-9H-xanthen-9-one](/img/structure/B1397867.png)

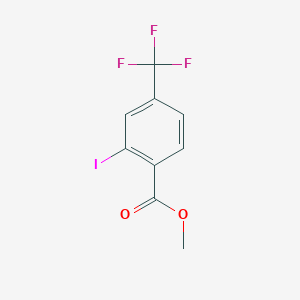

![Spiro[2.5]octan-5-amine](/img/structure/B1397876.png)